molecular formula C8H9NO2 B15288624 Acetaminophen-(ring-d4)

Acetaminophen-(ring-d4)

Cat. No.: B15288624
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-KVJLOAJYSA-N
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Description

Acetaminophen-(ring-d4), also known as N-(4-Hydroxyphenyl-2,3,5,6-d4)-acetamide, is a deuterated form of acetaminophen. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms replace the hydrogen atoms in the benzene ring, which makes it useful in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen-(ring-d4) typically involves the acetylation of p-aminophenol-(ring-d4) with acetic anhydride. The reaction is carried out in a water bath at approximately 85°C. The crude product is then purified using recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of acetaminophen-(ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-(ring-d4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetaminophen-(ring-d4) is widely used in scientific research, including:

    Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen.

    Biology: In studies involving metabolic pathways and enzyme interactions.

    Medicine: For pharmacokinetic studies to understand the metabolism and distribution of acetaminophen.

    Industry: In quality control and validation of analytical methods.

Mechanism of Action

The mechanism of action of acetaminophen-(ring-d4) is similar to that of acetaminophen. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins involved in pain and fever. Additionally, it may exert effects through the serotonergic pathways and cannabinoid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaminophen-(ring-d4) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-deuterio-N-(2,3,6-trideuterio-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D/hD

InChI Key

RZVAJINKPMORJF-KVJLOAJYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)O)[2H])[2H])N([2H])C(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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